molecular formula C12H17NO B1419756 3-[(Benzyloxy)methyl]pyrrolidine CAS No. 933758-97-5

3-[(Benzyloxy)methyl]pyrrolidine

Cat. No. B1419756
M. Wt: 191.27 g/mol
InChI Key: RFOAPIACLKWTAY-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]pyrrolidine is a chemical compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 . The pyrrolidine ring, which is a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The structure of 3-[(Benzyloxy)methyl]pyrrolidine is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp³ hybridization . The molecule also has a benzyloxy group attached to the pyrrolidine ring .

Scientific Research Applications

Anti-Microbial and Anti-Fungal Properties

  • The synthesis of a pyrrolidine derivative of carvotacetone showed activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria, highlighting its potential in anti-microbial and anti-fungal applications (Masila et al., 2020).

Enantioselective Catalysis

  • Research on diastereomeric derivatives of 3-phosphanylpyrrolidine for asymmetric Grignard cross-coupling reactions demonstrates the use of 3-[(Benzyloxy)methyl]pyrrolidine in enantioselective catalysis, which is crucial in the synthesis of chiral compounds (Nagel & Nedden, 1997).

Synthesis of Optically Active Triamines

  • The creation of new optically active triamines using 3-[(Benzyloxy)methyl]pyrrolidine, which involved studying their equilibrium behavior in solution and CuII complex formation, is significant in the development of complex molecular structures (Bernauer et al., 1993).

Synthesis of Hyacinthacines

  • The synthesis of partially protected pyrrolidines from D-glucose, using 3-[(Benzyloxy)methyl]pyrrolidine as a precursor, demonstrates its role in the stereoselective synthesis of natural compounds like hyacinthacines (Zhou et al., 2007).

Synthesis of Chiral 3-Substituted Pyrrolidines

  • The preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones from derivatives of 3-[(Benzyloxy)methyl]pyrrolidine illustrates its utility in creating compounds with potential pharmacological applications (Suto et al., 1992).

Pyrrolidine Azasugars Synthesis

  • An asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for pyrrolidine azasugars, from 3-[(Benzyloxy)methyl]pyrrolidine highlights its role in synthesizing complex sugar analogues (Pei-qiang, 2011).

Fluoroquinolone Antibiotic Synthesis

  • The stereoselective synthesis of a key intermediate for fluoroquinolone antibiotics using 3-[(Benzyloxy)methyl]pyrrolidine demonstrates its application in creating novel antibiotics (Lall et al., 2012).

Sialidase Inhibitors Synthesis

  • The preparation of pyrrolidine derivatives of N-Acetylneuraminic Acid, which are potential sialidase inhibitors, using 3-[(Benzyloxy)methyl]pyrrolidine, illustrates its role in developing inhibitors for enzymes relevant in various diseases (Czollner et al., 1990).

Safety And Hazards

The safety data sheet for 3-[(Benzyloxy)methyl]pyrrolidine indicates that it is hazardous. It has the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-(phenylmethoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)9-14-10-12-6-7-13-8-12/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOAPIACLKWTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663066
Record name 3-[(Benzyloxy)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Benzyloxy)methyl]pyrrolidine

CAS RN

933758-97-5
Record name 3-[(Benzyloxy)methyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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